molecular formula C22H23NO3S B2574212 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035000-94-1

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2574212
CAS No.: 2035000-94-1
M. Wt: 381.49
InChI Key: RVUMFCBIVJUUQA-PKNBQFBNSA-N
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Description

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BTAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylamide family and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Controlled Radical Polymerization

  • The compound has been utilized in the controlled radical polymerization of monosubstituted acrylamides, specifically in reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the creation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).

Crystal Structure Analysis

  • Research has been conducted on the crystal structure of related benzamide compounds. The study of these structures, involving X-ray diffraction and spectral analysis, provides valuable insights into the molecular configuration and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Synthesis and Biological Evaluation

  • The compound has been involved in the synthesis and biological evaluation of novel benzenesulfonamide derivatives. These derivatives have shown potential for in vitro antitumor activity, and the compound's role in their synthesis is crucial for exploring new therapeutic agents (Fahim & Shalaby, 2019).

Antioxidant Activity

  • The compound has been used in the synthesis of benzothiazole derivatives, which exhibit antioxidant activity. This activity is significant in the context of inactivating reactive chemical species and could have implications for pharmaceutical applications (Cabrera-Pérez et al., 2016).

Solar Cell Applications

  • Organic sensitizers comprising donor, electron-conducting, and anchoring groups, which include the mentioned compound, have been engineered for solar cell applications. The use of such organic sensitizers shows high efficiency in photon to current conversion, which is a promising avenue for renewable energy technology (Kim et al., 2006).

Properties

IUPAC Name

(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-15(12-17-14-27-21-7-5-4-6-18(17)21)23-22(24)11-9-16-8-10-19(25-2)20(13-16)26-3/h4-11,13-15H,12H2,1-3H3,(H,23,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUMFCBIVJUUQA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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